Home > Products > Screening Compounds P103820 > Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate
Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate - 1219906-54-3

Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate

Catalog Number: EVT-2918228
CAS Number: 1219906-54-3
Molecular Formula: C16H23N3O5S
Molecular Weight: 369.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis Analysis: Based on similar compounds in the provided papers, potential synthetic routes could involve:
    • Reacting 4-(2-aminoethyl)piperazine-1-sulfonyl methane with methyl 4-(chlorocarbonyl)benzoate [, , ].
    • Employing multi-step synthesis involving protection and deprotection strategies to introduce the desired functional groups in a controlled manner [, ].
    • Utilizing microwave-assisted synthesis for improved reaction rates and yields [].

Medicinal Chemistry:

  • Molecular Structure Analysis: The structure suggests potential for interaction with various biological targets, such as:
    • G protein-coupled receptors (GPCRs), particularly serotonin receptors [, , , ], due to the presence of the piperazine moiety.
    • Enzymes, like kinases [, , ], due to the presence of the sulfonyl group and the benzamide moiety.
  • Applications: Based on structural similarities and the biological activities observed for similar compounds in the provided papers, potential applications could be in areas such as:
    • Treatment of neurological and psychological disorders, including anxiety, depression, and Alzheimer's disease [, , ].
    • Anticancer therapy by targeting specific kinases involved in tumor growth and proliferation [, , ].
    • Anti-inflammatory and analgesic agents [].

Pharmacology:

  • Physical and Chemical Properties Analysis: These properties would influence its pharmacokinetic profile. Based on similar compounds, we can infer:
    • Potential for good oral bioavailability due to the presence of the methyl ester group [].
    • Potential for good metabolic stability due to the presence of the sulfonyl group [, , ].
  • Safety and Hazards: Toxicity and safety profiles would need to be thoroughly evaluated. The presence of the sulfonyl group could raise concerns about potential genotoxicity, which should be investigated. []

2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

Compound Description: LQFM192 is a newly synthesized piperazine derivative that has demonstrated potential anxiolytic and antidepressant properties in preclinical studies. Its mechanism of action is believed to involve interactions with the serotonergic and GABAergic pathways. []

Relevance: LQFM192 shares a similar piperazine core structure with Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate. Both compounds feature a piperazine ring substituted at the 1-position with an ethylcarbamoyl group. This shared structural motif suggests potential for overlapping pharmacological profiles and highlights the importance of the piperazine moiety in modulating central nervous system activity. []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor currently in clinical trials for advanced solid tumors. It exhibits promising anti-proliferative activity against a variety of cancer cell lines, particularly those derived from breast cancer. []

Relevance: CYH33 and Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate share the distinctive 4-(methylsulfonyl)piperazin-1-yl)methyl subunit within their structures. This structural similarity indicates a possible shared mechanism of action or biological target for these compounds, emphasizing the significance of this specific substitution pattern on the piperazine ring. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), demonstrating greater selectivity for ENT2 over ENT1. []

Relevance: Although FPMINT does not directly share the same core structure as Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate, it provides insight into the structure-activity relationships of piperazine-containing molecules as ENT inhibitors. This information could be valuable in understanding the potential off-target effects or alternative pharmacological activities of the target compound. []

2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: K-604 is an aqueous-soluble ACAT-1 inhibitor with potential applications in treating diseases associated with ACAT-1 overexpression. It exhibits high selectivity for ACAT-1 over ACAT-2 and has demonstrated favorable pharmacokinetic properties. []

Relevance: K-604 shares a structural similarity with Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate in the inclusion of a piperazine ring substituted at the 1-position with an ethylacetamide group. This shared structural element suggests these compounds may exhibit similar binding properties or interact with comparable biological targets. Understanding the structure-activity relationships of such compounds could guide the design of more potent and selective therapeutic agents. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper that displays high selectivity for PARP1 over other PARP family members. Its excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model, coupled with a good secondary pharmacology and pharmacokinetic profile, makes it a promising candidate for cancer treatment. []

Relevance: Similar to FPMINT, although AZD5305 does not directly resemble the structure of Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate, it offers valuable information regarding piperazine-containing molecules as potential therapeutic agents. Notably, its high selectivity for PARP1 and favorable pharmacokinetic properties highlight the potential of such compounds for targeted therapeutic interventions. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel compound with dual 5-HT1A agonistic and 5-HT3 antagonistic effects, suggesting potential as a treatment for diarrhea-predominant irritable bowel syndrome (d-IBS). Preclinical studies have shown its efficacy in normalizing stress-induced defecation in an IBS-like animal model. []

Relevance: While TZB-30878 does not share a direct structural resemblance to Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate, it showcases another example of a piperazine-containing compound with significant biological activity. This further emphasizes the versatility of the piperazine moiety in drug design and its potential to interact with diverse therapeutic targets. []

1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b)

Compound Description: JJC8-091 is an atypical dopamine transporter (DAT) inhibitor with promising preclinical data as a potential treatment for psychostimulant use disorders. It effectively reduces the reinforcing effects of cocaine and methamphetamine without displaying intrinsic psychostimulant properties. [, ]

Relevance: JJC8-091 shares a significant structural similarity with Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate. Both molecules feature a piperazine ring substituted at the 1-position with a 2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl group. This structural commonality suggests potential for overlapping pharmacological profiles, specifically related to DAT inhibition. Further investigation into the structure-activity relationships of these compounds could lead to the development of improved therapies for psychostimulant addiction. [, ]

N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides

Compound Description: This group of compounds represents a series of benzamide derivatives investigated for their dopamine D3 receptor (D3R) affinity. Optimization of the structure led to the identification of several high-affinity D3R ligands with potential applications in treating various neurological and psychiatric disorders. []

Relevance: The N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides series shares a key structural feature with Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate: the presence of a piperazine ring linked to an arylcarboxamide moiety. Although the specific substituents and linker lengths differ, this shared structural motif suggests a possible common binding mode or interaction with related biological targets. Investigating such similarities can provide insights into the pharmacological profiles and potential applications of these compounds. []

Properties

CAS Number

1219906-54-3

Product Name

Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate

IUPAC Name

methyl 4-[2-(4-methylsulfonylpiperazin-1-yl)ethylcarbamoyl]benzoate

Molecular Formula

C16H23N3O5S

Molecular Weight

369.44

InChI

InChI=1S/C16H23N3O5S/c1-24-16(21)14-5-3-13(4-6-14)15(20)17-7-8-18-9-11-19(12-10-18)25(2,22)23/h3-6H,7-12H2,1-2H3,(H,17,20)

InChI Key

DODLOEIACLDEHR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.